molecular formula C17H16N2O4S B2794170 N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923086-41-3

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2794170
CAS No.: 923086-41-3
M. Wt: 344.39
InChI Key: KGBKLLQWKUERIW-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of targeted protein-protein interaction inhibitors and anticancer agents. This proprietary compound features a propanamide backbone linking a 2-cyanophenyl group and a (4-methoxyphenyl)sulfonyl moiety, presenting researchers with a versatile scaffold for exploring structure-activity relationships in drug discovery. Compounds with structural similarities to this compound have demonstrated potent activity as direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . Disruption of this interaction represents a promising therapeutic strategy for conditions involving oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer . The compound's molecular architecture, incorporating both sulfonamide and cyano functional groups, is characteristic of advanced candidates in this research area, potentially offering non-covalent inhibition with improved target selectivity compared to electrophilic Nrf2 activators . Additionally, acyl sulfonamide derivatives bearing structural resemblance to this compound have shown remarkable in vitro antiproliferative activity against various cancer cell lines, including triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and nonsmall cell lung carcinoma (A549) . These compounds function through mechanisms involving cell cycle arrest and induction of apoptosis, making them valuable tools for investigating novel cancer therapeutics . The presence of both sulfonyl and cyano groups in its structure enhances the compound's potential for forming specific interactions with biological targets, while also influencing its physicochemical properties for optimal bioavailability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-23-14-6-8-15(9-7-14)24(21,22)11-10-17(20)19-16-5-3-2-4-13(16)12-18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKLLQWKUERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-cyanophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-cyanophenyl)-4-methoxybenzenesulfonamide.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The cyano group and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Efficiency : Compound 8i (87% yield) and 9g (89% yield) demonstrate higher synthetic efficiency compared to the 46% yield of the naphthalene derivative in , likely due to optimized reaction conditions or stabilizing heterocycles .
  • Structural Complexity : Heterocyclic moieties (e.g., oxadiazole in 8i , triazole in 9g ) increase molecular weight (>500 g/mol) and may reduce bioavailability compared to simpler propanamides like the target compound .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data and Elemental Analysis
Compound IR (cm⁻¹) ¹H/¹³C NMR Highlights Elemental Analysis (C/H/N/S)
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide 3,298 (N-H), 1,658 (C=O) Aromatic protons: 7.2–8.1 ppm Found: C 63.9%, H 5.25%, N 3.81%, S 8.14%
8g: 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide 1,336 (O=S=O), 1,257 (C-O-C) Piperidine CH2: 2.3–3.1 ppm; aromatic: 6.8–7.4 ppm Found: C 55.78%, H 5.43%, N 10.80%, S 12.38%
Bicalutamide Not reported Fluorophenyl signals: ~7.5 ppm; cyano: ~119 ppm (¹³C) Purity: 98–102% (regulatory standard)
Key Observations:
  • IR Signatures : Sulfonyl groups consistently show peaks near 1,336–1,165 cm⁻¹ (O=S=O stretching), while amide C=O bonds appear at ~1,650–1,660 cm⁻¹ .
  • NMR Trends: Piperidine and heterocyclic protons in 8g and 9g resonate at 2.3–3.1 ppm, distinct from aromatic protons (6.8–7.5 ppm) . The target compound’s 2-cyanophenyl group would likely show a deshielded ¹³C signal near ~119 ppm, as seen in Bicalutamide .
  • Elemental Analysis : Discrepancies in carbon content (e.g., 63.9% in vs. 55.78% in ) reflect structural diversity, particularly the presence of heteroatoms in oxadiazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a sulfonyl chloride intermediate with a cyano-substituted aniline derivative. Key steps include:

  • Sulfonation : Reacting 4-methoxyphenyl propanamide with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .
  • Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl group to the 2-cyanophenylamine moiety. Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity. Yields >70% are achievable with optimized stoichiometry and reaction times .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., sulfonyl protons at δ 3.8–4.2 ppm, cyano group absence of protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z: ~399.1 (C₁₇H₁₅N₂O₃S) .
  • HPLC : Purity ≥95% achieved using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) or kinase targets using fluorometric/colorimetric assays (e.g., COX-Glo™). IC₅₀ values <10 μM suggest therapeutic potential .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) to assess safety margins (CC₅₀ >100 μM preferred) .
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions include hydrogen bonding between the sulfonyl group and Arg120/His90 residues .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability. RMSD <2 Å indicates stable binding .
  • QSAR Modeling : Correlate substituent effects (e.g., cyano vs. nitro groups) with activity using descriptors like logP and polar surface area .

Q. How can contradictory biological activity data between structurally similar sulfonyl propanamides be resolved?

  • Methodological Answer :

  • Comparative SAR Analysis : Tabulate activities of analogs (see Table 1) to identify critical substituents. For example:
CompoundBiological ActivityKey Structural FeatureReference
E2078 ()Anticonvulsant (ED₅₀ 15 mg/kg)Chlorobenzo-thiazole, dimethylaminoethyl
N-(benzothiazol-2-yl) derivativeAnti-inflammatory (IC₅₀ 2.1 μM)Benzyl group, sulfonyl linkage
Nitrophenyl-furan analogCytotoxic (CC₅₀ 18 μM)Nitro group, furan ring
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in assay protocols (e.g., cell line differences, incubation times) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) .
  • Process Optimization : Switch from batch to flow chemistry for better temperature control (reduces racemization) .
  • In-line Analytics : PAT tools (e.g., FTIR, Raman) monitor enantiomeric excess (ee) in real-time during crystallization .

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